1-Isopropyl-4-methylenecyclohexane

Description

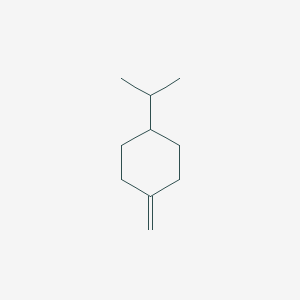

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18 |

|---|---|

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-methylidene-4-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

CEWQMRMCIKPUIK-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(=C)CC1 |

Canonical SMILES |

CC(C)C1CCC(=C)CC1 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformations

Oxidative Transformation Pathways

The presence of an electron-rich exocyclic double bond and allylic hydrogens makes 1-isopropyl-4-methylenecyclohexane susceptible to various oxidative processes. These transformations can proceed through electrophilic, radical, or concerted mechanisms, leading to a range of oxygenated products.

Electrophilic oxidation of this compound primarily involves the reaction of the exocyclic double bond with electrophilic oxygen sources, such as peroxy acids, to form epoxides. The mechanism of epoxidation with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA), is a concerted process often referred to as the "butterfly mechanism". In this transition state, the peroxy acid delivers an oxygen atom to the double bond in a single step.

The selectivity of this reaction is influenced by steric factors. The isopropyl group at the 4-position can direct the attacking electrophile to the less hindered face of the double bond. In the case of this compound, the two faces of the exocyclic double bond are diastereotopic. The approach of the bulky peroxy acid is generally favored from the face opposite to the pseudo-equatorial isopropyl group in the most stable chair conformation of the cyclohexane (B81311) ring, leading to a diastereomeric excess of one epoxide.

Furthermore, the resulting epoxide can undergo subsequent rearrangements, particularly under acidic conditions. Lewis acid-catalyzed rearrangement of the epoxide derived from a similar methylenecyclohexane (B74748) structure has been shown to yield an aldehyde, demonstrating a potential pathway for further functionalization.

| Oxidizing Agent | Predicted Major Product | Key Mechanistic Feature | Expected Selectivity |

| m-CPBA | This compound oxide | Concerted "butterfly" mechanism | Attack from the less sterically hindered face |

| Peroxyacetic acid | This compound oxide | Concerted "butterfly" mechanism | Similar to m-CPBA, potentially influenced by solvent |

Radical oxidation of this compound can occur at the allylic positions (the carbons adjacent to the double bond) or directly at the double bond.

Allylic oxidation is a characteristic reaction of alkenes with allylic hydrogens. This process can be initiated by radical initiators and proceeds via a radical chain mechanism. The reaction involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. This radical can then react with an oxygen source, such as molecular oxygen, to form a hydroperoxide, which can be subsequently reduced to an allylic alcohol. For this compound, this would lead to the formation of alcohols where the hydroxyl group is on one of the carbons adjacent to the methylene (B1212753) group.

Photooxygenation is another significant radical pathway, which involves the reaction with singlet oxygen (¹O₂). Singlet oxygen is typically generated by photosensitization of ground-state triplet oxygen (³O₂). The reaction of this compound with singlet oxygen can proceed via two main pathways analogous to those observed for β-pinene:

Ene Reaction: This is a concerted "ene" reaction where the singlet oxygen adds to an allylic hydrogen, forming an allylic hydroperoxide. Subsequent reduction of the hydroperoxide yields an allylic alcohol.

[2+2] Cycloaddition: This pathway would lead to the formation of a transient, unstable 1,2-dioxetane, which can cleave to form carbonyl compounds.

The Schenck ene-photooxygenation is a well-documented example of this type of reaction for related terpenes, such as β-pinene, which yields myrtenol (B1201748) after reduction of the intermediate hydroperoxide. A similar outcome would be expected for this compound.

| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Products |

| Allylic Oxidation | Radical Initiator, O₂ | Allylic Radical | Allylic hydroperoxides, Allylic alcohols |

| Photooxygenation | Light, Photosensitizer, O₂ | Singlet Oxygen (¹O₂) | Allylic hydroperoxides, Carbonyl compounds |

Ozonolysis is a powerful method for the oxidative cleavage of the exocyclic double bond in this compound. The reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane). The work-up conditions following ozonide formation determine the final products.

Reductive Work-up: Treatment of the ozonide with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield carbonyl compounds. For this compound, this would produce 4-isopropylcyclohexanone (B42220) and formaldehyde (B43269).

Oxidative Work-up: In the presence of an oxidizing agent like hydrogen peroxide, the ozonide is cleaved to give a ketone and, in the case of the terminal methylene group, the initially formed formaldehyde is oxidized to formic acid and subsequently to carbon dioxide.

Epoxidation , as discussed in section 3.1.1, involves the addition of an oxygen atom across the double bond to form an epoxide ring. The reaction with peroxy acids is a classic example. The mechanism is a concerted electrophilic addition.

| Reaction | Reagents | Intermediate | Final Products |

| Ozonolysis (Reductive Work-up) | 1. O₃, 2. DMS or Zn/H₂O | Ozonide | 4-Isopropylcyclohexanone, Formaldehyde |

| Ozonolysis (Oxidative Work-up) | 1. O₃, 2. H₂O₂ | Ozonide | 4-Isopropylcyclohexanone, Formic Acid/CO₂ |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide | This compound oxide |

Electrophilic and Nucleophilic Substitution Reactions

Halogenation Reactions and Stereochemical Outcomes

The halogenation of this compound involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across its double bonds. The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the halogen molecule. This initial attack leads to the formation of a cyclic halonium ion intermediate. The formation of this bridged ion is a key factor in determining the stereochemistry of the reaction.

The subsequent step involves the attack of a halide ion (X⁻) on one of the carbon atoms of the halonium ion. This attack occurs from the side opposite to the halonium bridge, following an Sₙ2-like mechanism. This backside attack results in an anti-addition of the two halogen atoms across the double bond.

This compound possesses two double bonds: an endocyclic trisubstituted double bond and an exocyclic disubstituted double bond. The regioselectivity of halogenation depends on the relative nucleophilicity of these two bonds. Generally, the more electron-rich, and thus more substituted, endocyclic double bond is expected to be more reactive towards electrophiles.

The stereochemical outcome of the halogenation of the endocyclic double bond would lead to the formation of a pair of enantiomers of the trans-dihalide. Attack of the halide on the alternative carbon of the bromonium ion would also result in a pair of enantiomers. Due to the prochiral nature of the double bond, a racemic mixture of diastereomers is expected.

In contrast to electrophilic addition, radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, would favor allylic substitution. However, under conditions that favor radical addition, the reaction would proceed via a radical chain mechanism, and the stereochemical outcome would be less defined, potentially leading to a mixture of syn- and anti-addition products.

Nucleophilic Additions to Unsaturated Centers

Direct nucleophilic addition to the unactivated double bonds of this compound is generally unfavorable due to the electron-rich nature of the alkene. However, nucleophilic attack can be facilitated if the double bond is part of a conjugated system with an electron-withdrawing group, such as a carbonyl group. For instance, if this compound is oxidized to an α,β-unsaturated ketone, it becomes susceptible to nucleophilic conjugate addition, also known as a Michael addition. wikipedia.org

In a Michael addition, a soft nucleophile, such as an enolate, a cuprate, or a thiol, adds to the β-carbon of the α,β-unsaturated system. wikipedia.org This 1,4-addition is favored by weaker bases and results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. youtube.com The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically at the α-carbon, yields the final product.

Another important nucleophilic reaction involving the double bonds of this compound is epoxidation. researchgate.net Nucleophilic epoxidation can be achieved using reagents like hydrogen peroxide under basic conditions. chem-station.com This reaction is particularly effective for electron-deficient double bonds. wikipedia.org The mechanism involves the conjugate addition of a hydroperoxide anion to the double bond, forming an enolate intermediate. This is followed by an intramolecular Sₙ2 reaction where the enolate oxygen attacks the peroxide oxygen, forming the epoxide ring and displacing a hydroxide (B78521) ion. chem-station.comwikipedia.org The epoxidation of terpinolene (B10128) with peroxy acids is a known method to produce terpinolene epoxide, a valuable intermediate. google.com

Molecular Rearrangement Reactions

Carbocationic Rearrangements (e.g., Hydride Shifts, Wagner-Meerwein Rearrangements)

This compound, like other terpenes, is prone to carbocationic rearrangements, particularly under acidic conditions. lscollege.ac.in Protonation of either of the double bonds leads to the formation of a carbocation. For example, protonation of the endocyclic double bond forms a tertiary carbocation, which is relatively stable. However, protonation of the exocyclic double bond initially yields a less stable secondary carbocation, which can readily rearrange to a more stable tertiary carbocation via a hydride shift.

These carbocation intermediates can undergo Wagner-Meerwein rearrangements, which are 1,2-shifts of a hydrogen, alkyl, or aryl group. wikipedia.org These shifts are driven by the formation of a more stable carbocation. For instance, the carbocation formed from this compound can undergo a 1,2-hydride shift, moving a hydrogen atom from an adjacent carbon to the positively charged carbon. This can interconvert secondary and tertiary carbocations. youtube.com

A classic example of such rearrangements in terpene chemistry is the acid-catalyzed hydration of α-pinene, which proceeds through a series of carbocation intermediates and Wagner-Meerwein shifts to yield a variety of products, including α-terpineol. mdpi.com Similarly, the carbocation derived from this compound can undergo ring expansion or contraction, or shifts of the isopropyl or methyl groups, leading to a complex mixture of isomeric products. These rearrangements are fundamental in the biosynthesis of many terpenoids. nih.gov The general mechanism for a Wagner-Meerwein rearrangement involves the migration of a group to an adjacent carbocation center, proceeding through a three-center, two-electron transition state. lscollege.ac.inchemistnotes.com

Radical Rearrangements and Cyclization Mechanisms

Radical reactions of this compound can also lead to molecular rearrangements and cyclizations. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. A radical can be generated at various positions in the molecule, for example, by abstraction of an allylic hydrogen atom.

Once formed, the radical can undergo intramolecular addition to one of the double bonds, leading to a cyclized radical intermediate. These radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic systems. wikipedia.org The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored over 6-endo-trig cyclizations.

The reaction of terpinolene with nitrate (B79036) radicals (NO₃•) has been studied and can proceed through either hydrogen abstraction or addition to the double bonds. copernicus.org The resulting radical intermediates can then undergo further reactions, including rearrangements and reactions with oxygen to form various products. Radical cascade processes, where a series of cyclizations and other radical reactions occur sequentially, have been employed in the total synthesis of complex terpenoids. nih.gov These cascades can be initiated from a radical generated on a side chain, which then cyclizes onto the terpene core.

Isomerization Processes and Factors Influencing Kinetic vs. Thermodynamic Control

This compound is part of an equilibrium mixture of p-menthadiene isomers, including α-terpinene, β-terpinene, and γ-terpinene. The isomerization between these compounds is typically acid-catalyzed and proceeds through carbocation intermediates. The distribution of products in these isomerization reactions is highly dependent on the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

Under kinetic control, the product that is formed fastest will be the major product. This usually corresponds to the product formed via the lowest energy transition state. Under thermodynamic control, the reaction is allowed to reach equilibrium, and the most stable product will be the major product.

In the acid-catalyzed isomerization of limonene, terpinolene (this compound) is often the kinetically favored product. nih.gov However, terpinolene is generally less thermodynamically stable than its endocyclic isomers, α-terpinene and γ-terpinene, due to its exocyclic double bond. Therefore, under conditions of thermodynamic control (e.g., higher temperatures, longer reaction times), the reaction mixture will be enriched in the more stable isomers.

The table below illustrates the general principles of kinetic versus thermodynamic control in the isomerization of a hypothetical starting material to this compound (kinetic product) and α-terpinene (thermodynamic product).

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Governing Principle | Rate of reaction | Stability of product |

| Major Product | This compound (forms faster) | α-Terpinene (more stable) |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

Recent research has shown that using confined spaces, such as those in metal-macrocycle frameworks, can kinetically suppress the over-isomerization of limonene, leading to a high selectivity for terpinolene. nih.gov This demonstrates how manipulating the reaction environment can favor the kinetic product over the thermodynamically more stable isomers.

Functionalization Strategies for the Cyclohexane Ring and Exocyclic Methylene Group

The functionalization of this compound can be broadly categorized into two main strategies: reactions involving the exocyclic double bond and reactions targeting the allylic positions of the cyclohexane ring.

The exocyclic double bond is an electron-rich center, making it a prime target for electrophilic addition and oxidation reactions.

Epoxidation

Epoxidation of the exocyclic methylene group introduces a three-membered ether ring (an epoxide) into the molecule. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. This mechanism ensures that the stereochemistry of the alkene is retained in the epoxide product. For this compound, this reaction would yield 1-isopropyl-4-methylenespiro nih.govorganic-chemistry.orgoctane. The approach of the bulky m-CPBA molecule is expected to occur from the less sterically hindered face of the double bond.

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl groups across the double bond, resulting in a diol. The stereochemical outcome of this reaction is highly dependent on the reagents used.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction with OsO₄ is generally higher yielding and more reliable. masterorganicchemistry.com

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the face opposite to the oxygen atom, resulting in the formation of a trans-diol.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the double bond, with the boron atom attaching to the less substituted carbon and a hydrogen atom to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.comlibretexts.org This reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition). masterorganicchemistry.comlibretexts.org For this compound, this would yield (1-isopropylcyclohexan-4-yl)methanol. Studies on similar substituted methylenecyclohexanes have shown that hydroboration predominantly leads to the formation of the axial-equatorial disubstituted cyclohexane product. tau.ac.il

| Reaction | Reagent(s) | Product Type | Key Mechanistic Feature | Expected Product for this compound |

|---|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Concerted syn-addition of oxygen | 1-Isopropyl-4-methylenespiro nih.govorganic-chemistry.orgoctane |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Vicinal Diol (syn) | Cyclic osmate ester intermediate | 1-(1-Isopropylcyclohexan-4-ylidene)methanediol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol (anti) | Acid-catalyzed ring-opening of epoxide | trans-1-(Hydroxymethyl)-4-isopropylcyclohexan-1-ol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) | Syn-addition of H and B across the double bond | (1-Isopropylcyclohexan-4-yl)methanol |

The cyclohexane ring of this compound can be functionalized at the allylic positions, which are the carbon atoms adjacent to the exocyclic double bond. These positions are activated towards radical and oxidation reactions due to the ability of the double bond to stabilize the resulting radical or cationic intermediates.

Allylic Halogenation

Allylic halogenation, typically bromination, can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). mychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.comchemistrysteps.com An initiator generates a bromine radical, which then abstracts an allylic hydrogen from the cyclohexane ring to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations) to form the allylic bromide and a new bromine radical, which continues the chain. Due to the resonance stabilization of the intermediate radical, a mixture of products can be formed where the double bond may migrate. winona.edustackexchange.com

Allylic Oxidation

Allylic oxidation introduces an oxygen-containing functional group at an allylic position. Selenium dioxide (SeO₂) is a classic reagent for this transformation, which can yield allylic alcohols or α,β-unsaturated carbonyl compounds. adichemistry.comwikipedia.org The reaction mechanism is thought to involve an ene reaction followed by a nih.govchemrxiv.org-sigmatropic rearrangement. adichemistry.comwikipedia.org For trisubstituted alkenes, the oxidation preferentially occurs at the more substituted end of the double bond to give the E-allylic alcohol. adichemistry.com

Ene Reaction

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). In the context of this compound, the molecule can act as the "ene" component. A typical enophile is diethyl azodicarboxylate (DEAD). The reaction is thermally or Lewis acid-catalyzed and results in the formation of a new carbon-carbon bond, with the migration of the double bond and transfer of the allylic hydrogen to the enophile.

Prins Reaction

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org Under acidic conditions, the carbonyl group is protonated, and the resulting oxonium ion is attacked by the alkene's double bond. This generates a carbocation intermediate which can then be trapped by a nucleophile or lose a proton. When formaldehyde is used in the absence of water, an allylic alcohol can be formed. wikipedia.org With an excess of formaldehyde and low temperatures, a dioxane may be the major product. wikipedia.org

| Reaction | Reagent(s) | Product Type | Key Mechanistic Feature | Potential Product(s) for this compound |

|---|---|---|---|---|

| Allylic Bromination | NBS, radical initiator | Allylic Bromide | Resonance-stabilized allylic radical intermediate | 1-(Bromomethyl)-4-isopropylcyclohex-1-ene and 2-bromo-4-isopropyl-1-methylenecyclohexane |

| Allylic Oxidation | SeO₂ | Allylic Alcohol/Ketone | Ene reaction followed by nih.govchemrxiv.org-sigmatropic rearrangement | 2-(1-Isopropylcyclohex-3-en-1-yl)ethan-1-ol or 2-(1-isopropylcyclohex-3-en-1-yl)acetaldehyde |

| Ene Reaction | Diethyl azodicarboxylate (DEAD) | Substituted Alkene | Pericyclic reaction with allylic hydrogen transfer | Diethyl 1-(2-(1-isopropylcyclohex-3-en-1-yl)ethyl)hydrazine-1,2-dicarboxylate |

| Prins Reaction | Formaldehyde, Acid catalyst | Allylic Alcohol/Dioxane | Electrophilic addition of protonated aldehyde | (4-Isopropyl-1-methylenecyclohex-2-en-1-yl)methanol or spiro[cyclohexane-1,2'- tau.ac.ilchemrxiv.orgdioxane] derivative |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes of 1-Isopropyl-4-methylenecyclohexane

The presence of a flexible six-membered ring and a bulky isopropyl substituent gives rise to a complex potential energy surface for this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and their relative energies.

The study of the conformational landscape of substituted cyclohexanes is a classic application of computational chemistry. Methodologies range from rapid molecular mechanics (MM) force fields, which model molecules as a collection of atoms governed by classical physics, to more computationally intensive but accurate quantum chemical calculations.

Molecular Mechanics (MM): MM methods are often used for an initial broad search of the potential energy surface to identify a wide range of possible conformers. These methods are fast and efficient for large systems.

Quantum Chemical Calculations: For a more precise determination of geometries and relative energies, quantum chemical methods are employed.

Ab initio methods: These calculations are based on first principles without empirical parameters.

Density Functional Theory (DFT): DFT has become a widely used method as it offers a favorable balance between computational cost and accuracy. researchgate.net Hybrid DFT methods, such as PBE0, have been shown to reproduce experimentally observed conformational compositions of substituted methylenecyclohexanes with good accuracy. concordia.caconcordia.ca

For this compound, these calculations focus on the geometry of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key variable becomes the orientation of the 1-isopropyl group, which can be in either an axial or an equatorial position through a process of ring inversion.

The relative stability of the different conformers of this compound is primarily dictated by steric strain. In a chair conformation, substituents can occupy either equatorial positions, which point out from the ring's equator, or axial positions, which are perpendicular to the ring's plane.

The major source of conformational strain in substituted cyclohexanes arises from 1,3-diaxial interactions . This refers to the steric repulsion between an axial substituent and the axial hydrogen atoms located on the same side of the ring, two carbons away (at the C3 and C5 positions).

Equatorial Conformer: When the bulky isopropyl group is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is the more stable conformation.

Axial Conformer: When the isopropyl group is in the axial position, it is brought into close proximity with the axial hydrogens at the C3 and C5 positions. This creates significant van der Waals repulsion and destabilizes the conformer. pearson.com While the isopropyl group can rotate to place a hydrogen atom, rather than a methyl group, facing the ring, the strain remains substantial. masterorganicchemistry.com

The energy cost associated with placing a substituent in the axial position is known as its "A-value". The A-value for an isopropyl group is significantly higher than for smaller groups like methyl, but less than that of a tert-butyl group, which cannot rotate to alleviate strain. pearson.commasterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | 4.90 |

Data sourced from reference masterorganicchemistry.com.

The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. Using the A-value for the isopropyl group (~2.15 kcal/mol), the equilibrium constant (K_eq) for the ring-flipping process can be calculated at a given temperature (e.g., 298 K or 25 °C) using the equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

From the equilibrium constant, the population distribution of the two chair conformers can be determined. A ΔG° of 2.15 kcal/mol corresponds to an equilibrium that overwhelmingly favors the equatorial conformer.

| Parameter | Value |

|---|---|

| ΔG° (A-value) | ~2.15 kcal/mol |

| Equilibrium Constant (K_eq) | ~42.6 |

| Population of Equatorial Conformer | ~97.7% |

| Population of Axial Conformer | ~2.3% |

This calculation demonstrates that at room temperature, over 97% of this compound molecules will exist in the conformation where the isopropyl group is in the more stable equatorial position.

Elucidation of Reaction Mechanisms via Computational Chemistry

Beyond static conformational analysis, computational chemistry is instrumental in mapping the pathways of chemical reactions. rsc.org For this compound, this would typically involve reactions of the exocyclic double bond, such as electrophilic additions. Computational methods allow for the exploration of potential energy surfaces that connect reactants to products, identifying key intermediates and transition states along the way.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS) . The transition state is an unstable, fleeting structure that represents the point of maximum energy along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or activation barrier (ΔE‡).

Computational chemists use various algorithms to locate the precise geometry and energy of a transition state on the potential energy surface. Quantum chemical methods like DFT are essential for this task, as they can accurately model the electronic rearrangements that occur during bond breaking and bond formation. For a given reaction of this compound, such as the addition of HBr to the double bond, computational analysis would identify the transition state structure and calculate the activation barrier. A lower activation barrier implies a faster reaction rate. beilstein-journals.org

Most organic reactions have the potential to proceed through multiple competing pathways, leading to different products (e.g., regioisomers or stereoisomers). Computational chemistry can predict the likely outcome of a reaction by comparing the activation barriers of all plausible pathways. researchgate.net

The pathway with the lowest activation barrier will be the most kinetically favorable, meaning it will proceed at the fastest rate and yield the major product. This principle is a cornerstone of modern mechanistic studies. For example, in the acid-catalyzed hydration of this compound, the reaction proceeds via a carbocation intermediate. Two potential intermediates could form:

A tertiary carbocation at C4 (by adding a proton to the exocyclic methylene (B1212753) carbon).

A primary carbocation on the exocyclic methylene carbon (by adding a proton to C4).

Computational calculations would show that the transition state leading to the tertiary carbocation is much lower in energy than the one leading to the highly unstable primary carbocation. This aligns with Markovnikov's rule and allows for a quantitative prediction that the tertiary alcohol will be the exclusive product. By calculating the free energies of activation for competing pathways, a theoretical product distribution can be generated and compared with experimental results.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules by translating the complex, delocalized molecular orbitals into a more intuitive Lewis-like picture of localized bonds and lone pairs. This analysis provides quantitative information about bonding interactions, charge distribution, and orbital-orbital interactions within the molecule.

A hypothetical NBO analysis of this compound would reveal the nature of its key chemical bonds. For instance, it would characterize the sigma (σ) and pi (π) bonds of the exocyclic methylene group (C=CH₂) and the various C-C and C-H sigma bonds within the cyclohexyl and isopropyl moieties. The analysis provides details on the hybridization of the atomic orbitals contributing to these bonds and their polarization towards the more electronegative atoms.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative and conjugative effects within the molecule. For this compound, significant interactions would be expected, such as the hyperconjugation between C-H or C-C sigma bonds and the empty π* antibonding orbital of the C=C double bond.

Table 1: Hypothetical NBO Analysis Results for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-C) | π(C=C) | Data not available |

| σ(C-H) | π(C=C) | Data not available |

| π(C=C) | σ(C-C) | Data not available |

| π(C=C) | σ(C-H) | Data not available |

Prediction and Interpretation of Spectroscopic Parameters from First Principles

First-principles calculations, also known as ab initio methods, allow for the prediction of various spectroscopic parameters without reliance on experimental data. These calculations are invaluable for assigning and interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For this compound, computational methods could predict its vibrational frequencies and intensities, aiding in the analysis of its IR and Raman spectra. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C-H stretches, C=C stretching of the methylene group, and various bending and torsional modes of the cyclohexane ring and isopropyl group.

Similarly, NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated from first principles. These theoretical predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated NMR parameters with experimental data, one can confirm the molecular structure and gain insights into the electronic effects influencing the chemical shifts of the different carbon and hydrogen atoms in the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (First Principles) | Experimental Value |

| C=C Stretch (IR, cm⁻¹) | Data not available | Data not available |

| ¹³C NMR δ (C=CH₂) | Data not available | Data not available |

| ¹H NMR δ (C=CH₂) | Data not available | Data not available |

| ¹³C NMR δ (CH of isopropyl) | Data not available | Data not available |

| ¹H NMR δ (CH of isopropyl) | Data not available | Data not available |

Role in Natural Product Chemistry and Biosynthetic Research

Occurrence as a Substructure within Complex Natural Products (e.g., Eunicellin (B1253447) Diterpenoids)

The 1-isopropyl-4-methylenecyclohexane moiety, a p-menthane (B155814) skeleton, serves as a fundamental building block in a variety of complex natural products. Its presence is particularly notable in marine-derived compounds, such as the eunicellin-based diterpenoids. These complex molecules are often isolated from soft corals and possess a characteristic tricyclic carbon framework.

For instance, a series of eunicellin diterpenoids, including krempfielins A–D, have been isolated from the soft coral Cladiella krempfi. nih.gov Spectroscopic analysis of these compounds revealed the presence of key structural features corresponding to the this compound substructure. Specifically, the identification of a terminal methylene (B1212753) group and an isopropyl moiety are indicative of this p-menthane-type foundation integrated within the larger diterpenoid structure. nih.gov These natural products are of significant interest due to their potential biological activities, including cytotoxic and anti-inflammatory properties. nih.gov The recurring presence of this specific monoterpene-derived unit within such intricate molecules highlights its importance as a precursor in the intricate biosynthetic pathways of marine organisms.

Detailed Biosynthetic Pathways of Menthane Monoterpenoids in Organisms

Menthane monoterpenoids, including this compound, are synthesized in plants and other organisms through the isoprenoid biosynthesis pathway. wikipedia.org The biosynthesis of these C10 compounds originates from five-carbon (C5) precursors derived from primary metabolism.

The initial steps occur within the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the fundamental C5 building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.govoup.com

The key steps in the formation of the p-menthane skeleton are as follows:

Chain Elongation : A head-to-tail condensation of one molecule of DMAPP with one molecule of IPP is catalyzed by the enzyme geranyl diphosphate (B83284) synthase (GPPS). nih.govoup.com This reaction forms the universal C10 precursor for all monoterpenes, geranyl diphosphate (GPP). wikipedia.orglibretexts.org

Cyclization : The linear GPP molecule undergoes a complex cyclization reaction catalyzed by a class of enzymes known as monoterpene synthases (or cyclases). nih.govresearchgate.net This process is initiated by the ionization of GPP, which involves the removal of the diphosphate group to generate a geranyl carbocation. researchgate.netrsc.org

Carbocation Rearrangement : The geranyl carbocation is highly reactive and can undergo isomerization and intramolecular attack to form a cyclic intermediate, typically the α-terpinyl cation. rsc.orgresearchgate.net

Product Formation : The α-terpinyl cation can then be deprotonated or undergo further rearrangements to yield a variety of monoterpene skeletons. researchgate.net The formation of this compound (also known as terpinolene) is a result of a specific deprotonation step from a carbocation intermediate. birchandfog.biz

This entire process, from the C5 precursors to the final monoterpene product, is compartmentalized within the cell, with initial steps in the plastids and subsequent modifications potentially occurring in other organelles like the endoplasmic reticulum and mitochondria. nih.govoup.com

Identification and Characterization of Enzymatic Systems Catalyzing its Formation and Subsequent Transformations

The formation and subsequent modification of this compound are governed by specific enzymatic systems that have been identified and characterized in various organisms.

Enzymes of Formation: The primary enzyme responsible for the synthesis of this compound (terpinolene) from geranyl diphosphate is terpinolene (B10128) synthase (TPS) . birchandfog.bizwikipedia.org These enzymes belong to the broader family of terpene synthases. researchgate.net

Mechanism : Terpinolene synthases catalyze the intricate cyclization of GPP through a series of carbocation intermediates. birchandfog.bizresearchgate.net The precise control over these reactive intermediates dictates the final product specificity.

Characterization : A notable example is the terpinolene synthase from Cannabis sativa (CsTOS). birchandfog.biznih.gov The crystal structure of this enzyme has been elucidated, providing insights into its active site. nih.gov Studies involving site-directed mutagenesis have identified specific amino acid residues, such as H618, that are critical in stabilizing substrate intermediates and determining the product outcome, distinguishing it from enzymes that preferentially form other monoterpenes like limonene. researchgate.netnih.gov

Enzymes of Subsequent Transformations: Once formed, this compound can be further modified by other enzymes, a process known as biotransformation. These transformations are particularly well-studied in microorganisms like fungi and bacteria, which use terpenes as a carbon source or as part of detoxification processes. tandfonline.commdpi.comfrontiersin.org

Enzyme Classes : Key enzymes involved in these transformations include cytochrome P450 monooxygenases and various hydrolases, oxidases, and dehydrogenases. frontiersin.org Fungi such as Aspergillus species are known to transform terpinolene. mdpi.com

Reaction Types : These enzymatic systems can introduce a range of chemical modifications, including:

Hydroxylation : The addition of hydroxyl (-OH) groups to the molecule.

Epoxidation : The formation of an epoxide ring across a double bond.

Oxidation : The conversion of alcohol groups to aldehydes or ketones. mdpi.com

Ring Cleavage : The breaking of the cyclohexane (B81311) ring.

These enzymatic transformations are of significant interest as they can generate novel compounds with potentially enhanced or different biological activities compared to the parent molecule, a strategy used in the development of new bioactive agents. tandfonline.comnih.gov

Synthesis and Reactivity of Structural Analogues and Derivatives of 1 Isopropyl 4 Methylenecyclohexane

Design and Synthesis Strategies for Novel 1-Isopropyl-4-methylenecyclohexane Analogues

The design of novel analogues of this compound often leverages the inherent reactivity of the parent terpene structure. bohrium.comresearchgate.net Strategies typically involve the functionalization of the isopropyl group, the exocyclic double bond, or the cyclohexane (B81311) ring itself. These modifications aim to introduce new functional groups, alter stereochemistry, or build more complex molecular architectures.

One prominent strategy involves the use of naturally occurring terpenes as starting materials. For instance, α-terpinene can be converted to 1,4-p-menthane diamine through a two-step process involving a Diels-Alder reaction with dibenzyl azodicarboxylate, followed by hydrogenation. bohrium.com This method provides a benign route to diamine derivatives, which are valuable as monomers for polymer synthesis. bohrium.com Similarly, citronellal (B1669106) can be transformed into p-menthane-3,8-diols through an acid-catalyzed cyclization-hydration reaction. acs.orgrsc.org

More general synthetic methods for constructing substituted cyclohexane rings are also applicable. An iridium-catalyzed (5+1) annulation strategy allows for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols, offering a high degree of stereocontrol. acs.org This approach is notable for its ability to create multiple stereogenic centers in a single process. acs.org

The table below summarizes selected synthetic strategies for p-menthane (B155814) derivatives.

| Starting Material | Reagents | Product | Key Features | Reference(s) |

| α-Terpinene | 1. Dibenzyl azodicarboxylate (visible light) 2. H₂/Catalyst | 1,4-p-Menthane diamine | Benign reagents, potential for sustainable purification. | bohrium.com |

| Citronellal | H₂SO₄ (aq) | p-Menthane-3,8-diol | High conversion and selectivity. | acs.org |

| (±)-Citronellal | Lignin-derived carbon acid catalysts | p-Menthane-3,8-diol | Sustainable catalyst, high yield. | rsc.org |

| Methyl Ketones and 1,5-Diols | Iridium Catalyst | Functionalized Cyclohexanes | High stereocontrol, (5+1) annulation. | acs.org |

| 4-Isopropylcyclohexanone (B42220) | HCN (MeHNL-catalyzed) | cis-cyanohydrin derivative | High cis-selectivity (>96%). | nih.gov |

Comparative Reactivity Studies across Substituted Cyclohexane and Cyclohexene (B86901) Systems

The reactivity of cyclohexane and cyclohexene systems differs significantly due to the presence of the double bond in cyclohexene, which makes it more reactive towards addition reactions compared to the saturated cyclohexane ring. medium.com Cyclohexene readily undergoes electrophilic addition with reagents like bromine, while benzene, with its aromatic system, is much less reactive and requires a catalyst for substitution to occur. wyzant.comyoutube.com

In substituted cyclohexanes, the conformation of the substituent (axial vs. equatorial) plays a crucial role in reactivity. spcmc.ac.in Generally, reactions that relieve steric strain are accelerated. For example, the oxidation of an axial hydroxyl group is faster than that of an equatorial one due to the relief of syn-axial interactions. spcmc.ac.in

Elimination reactions (E2 and E1) in substituted cyclohexanes are highly dependent on stereochemistry. chemistrysteps.com For an E2 reaction to proceed, the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.comyoutube.comkhanacademy.org Consequently, isomers with an axial leaving group react much faster than those with an equatorial leaving group. youtube.com In contrast, E1 reactions proceed through a carbocation intermediate, and the stereochemical requirements are less stringent, often leading to the more stable Zaitsev product. chemistrysteps.com

The table below compares the reactivity of different cyclohexane and cyclohexene systems.

| System | Reaction Type | Key Reactivity Factor | Product Outcome | Reference(s) |

| Cyclohexene | Electrophilic Addition (e.g., with Br₂) | Presence of a localized C=C double bond | 1,2-Dibromocyclohexane | medium.comwyzant.com |

| Cyclohexane (substituted) | E2 Elimination | Anti-periplanar (diaxial) arrangement of leaving group and β-H | Formation of alkene; rate depends on conformation | chemistrysteps.comyoutube.comkhanacademy.org |

| Cyclohexane (substituted) | SN2 Substitution | Axial position of the leaving group allows for better nucleophilic attack on the σ* orbital | Inversion of configuration; faster for axial leaving groups | youtube.com |

| Cyclohexane (substituted) | Oxidation of Cyclohexanols | Relief of steric strain | Faster for axial -OH groups | spcmc.ac.in |

Stereochemical Aspects and Control in the Synthesis of Derivatives

Controlling the stereochemistry during the synthesis of cyclohexane derivatives is of paramount importance as different stereoisomers can exhibit distinct properties and biological activities. nih.gov The conformation of the cyclohexane ring (chair, boat, twist-boat) and the axial/equatorial orientation of substituents are key considerations. weebly.comyoutube.comyoutube.com

Stereoselective synthesis aims to produce a specific stereoisomer in high yield. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. For instance, the MeHNL-catalyzed addition of HCN to 4-alkylcyclohexanones proceeds with very high cis-selectivity, providing a reliable route to cis-cyanohydrins which can be further elaborated into other derivatives. nih.gov

Another powerful method is the iridium-catalyzed (5+1) annulation, which allows for the construction of the cyclohexane core with a high degree of stereocontrol over multiple newly formed stereogenic centers. acs.org The stereochemical outcome at each position can be influenced by the choice of starting materials and reaction conditions. acs.org

The introduction of bulky groups, such as a tert-butyl group, can "lock" the conformation of the cyclohexane ring, placing the bulky group in the more stable equatorial position. spcmc.ac.inweebly.com This conformational locking can be exploited to direct the stereochemical outcome of subsequent reactions on the ring. For 1-isopropyl-4-methylcyclohexane, the cis and trans isomers exist, arising from the relative positions of the isopropyl and methyl groups. stackexchange.comchemicalforums.com The most stable conformation is typically the one where the larger isopropyl group occupies an equatorial position. youtube.com

The table below highlights key stereochemical considerations in the synthesis of cyclohexane derivatives.

| Synthetic Method/Principle | Key Stereochemical Feature | Example Application | Significance | Reference(s) |

| MeHNL-catalyzed HCN addition | High cis-selectivity | Synthesis of cis-p-menthane diols and triols | Access to specific cis-isomers. | nih.gov |

| Iridium-catalyzed (5+1) annulation | Control over multiple stereocenters | Synthesis of multisubstituted cyclohexanes | Efficient construction of complex stereodefined rings. | acs.org |

| Conformational Locking | Use of bulky groups (e.g., t-butyl) to fix ring conformation | Directing reactivity in substituted cyclohexanes | Predictable stereochemical outcomes in subsequent reactions. | spcmc.ac.inweebly.com |

| Substrate-controlled reactions | Existing stereocenters direct the formation of new ones | Hydroboration-oxidation of terpenes | Stereospecific introduction of functional groups. | google.com |

Q & A

Q. What are the established synthetic routes for 1-isopropyl-4-methylenecyclohexane, and what key reaction parameters influence yield?

The synthesis of this compound typically involves:

- Diels-Alder reactions : Cycloaddition between isoprene derivatives and cyclohexene systems, using Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity.

- Alkylation of cyclohexene : Reaction of 4-methylenecyclohexane with isopropyl halides in the presence of strong bases (e.g., NaH) at controlled temperatures (60–80°C) .

- Isomerization : Catalytic rearrangement of structurally related terpenes using acidic zeolites or metal oxides .

Q. Key parameters :

- Catalyst choice : Impacts reaction rate and byproduct formation.

- Temperature : Higher temperatures may favor side reactions (e.g., polymerization).

- Solvent polarity : Non-polar solvents (e.g., hexane) reduce unintended solvolysis .

Q. How can spectroscopic techniques (IR, NMR) be optimized for structural elucidation of this compound?

-

IR Spectroscopy :

- Key peaks :

-

C-H bending (sp³) : ~1450 cm⁻¹ (cyclohexane ring).

-

Isopropyl group : Symmetric/asymmetric C-H stretches at 2870–2960 cm⁻¹.

-

NMR Spectroscopy :

- ¹H NMR :

-

Methylene protons (C=CH₂): δ 4.6–5.0 ppm (doublet or multiplet).

-

Isopropyl methine proton: δ 1.5–2.0 ppm (septet).

- ¹³C NMR :

-

Methylene carbons: δ 110–120 ppm.

-

Cyclohexane ring carbons: δ 20–35 ppm.

- Deuterated solvents : CDCl₃ is preferred for solubility and signal resolution .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data be resolved through experimental design?

Conflicting stability reports may arise from:

- Impurity content : Trace oxidants or moisture can accelerate decomposition.

- Analytical methods : Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) provides more reliable decomposition profiles than open-air experiments.

Q. Experimental recommendations :

- Controlled atmosphere : Use gloveboxes or sealed reactors to eliminate O₂/H₂O interference .

- Comparative studies : Perform parallel analyses using differential scanning calorimetry (DSC) and TGA to cross-validate phase transitions .

- Accelerated aging : Expose the compound to elevated temperatures (e.g., 100°C) and monitor degradation via GC-MS .

Q. What strategies mitigate competing reaction pathways during functionalization of this compound?

Competing pathways (e.g., polymerization or ring-opening) can be minimized via:

- Protecting groups : Temporarily block the methylene group with silyl ethers or acetals before functionalizing the isopropyl substituent .

- Selective catalysts : Use Pd/Cu-based catalysts for controlled Heck coupling or hydrofunctionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic additions .

Q. Case study :

Q. How can computational modeling resolve conformational ambiguities in this compound?

- Software tools : Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set).

- Key outputs :

- Energy minima : Compare chair vs. boat conformers of the cyclohexane ring.

- Steric effects : Analyze isopropyl group orientation relative to the methylene moiety.

- Validation : Overlay computed IR spectra with experimental data to confirm accuracy .

Q. What analytical workflows validate purity in complex mixtures containing this compound?

- GC-MS : Quantify impurities using selective ion monitoring (SIM) for m/z 136 (molecular ion).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (conjugated double bonds).

- Cross-validation : Combine retention indices (GC) and fragmentation patterns (MS) with reference libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.